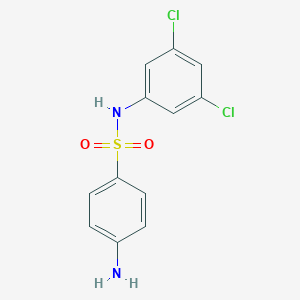

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide

Übersicht

Beschreibung

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10Cl2N2O2S It is a sulfonamide derivative, characterized by the presence of an amino group and dichlorophenyl group attached to a benzenesulfonamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3,5-dichloroaniline under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide

- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

Uniqueness

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both amino and dichlorophenyl groups attached to a benzenesulfonamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a sulfonamide group attached to a dichlorophenyl moiety, which is crucial for its biological activity. The presence of chlorine atoms enhances the lipophilicity and biological interactions of the compound.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. A study reported minimum inhibitory concentrations (MICs) against common pathogens such as E. coli and Staphylococcus aureus.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| E. coli | 50 | Comparable to ceftriaxone |

| Staphylococcus aureus | 25 | Superior to ampicillin |

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines, including leukemia cells. The compound's mechanism appears to involve the inhibition of DNA methyltransferases, which are critical in cancer cell proliferation and survival.

- Case Study : A study evaluated the compound's effect on leukemia KG-1 cells, revealing an EC50 value of approximately 10 µM, indicating significant cytotoxicity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Carbonic Anhydrase : The compound has been shown to inhibit carbonic anhydrase (CA), an enzyme involved in regulating pH and fluid balance in cells. This inhibition can disrupt cellular homeostasis and contribute to its anticancer effects.

- Calcium Channel Interaction : Experimental studies suggest that derivatives of benzenesulfonamide can interact with calcium channels, affecting cardiovascular dynamics and potentially influencing tumor microenvironments.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Theoretical models indicate favorable properties such as moderate permeability and low clearance rates.

| Parameter | Value |

|---|---|

| Volume Distribution (VD) | 1.887 mL/min |

| Half-Life (T1/2) | 0.257 hours |

| Clearance Rate (CL) | 1.127 mL/min/kg |

Toxicity Studies

While the compound shows promising biological activity, toxicity assessments are crucial for determining safety profiles. Preliminary studies indicate low toxicity levels in various biological systems; however, further investigation is warranted to confirm these findings.

Eigenschaften

IUPAC Name |

4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWJOTSSVXCCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202398 | |

| Record name | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-59-0 | |

| Record name | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5451 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.